3-(2-Fluorobenzenesulfonyl)aniline is an organic compound that belongs to the class of sulfonamide derivatives. It features a fluorobenzenesulfonyl group attached to an aniline structure, which contributes to its unique chemical properties and potential applications in various fields, including medicinal chemistry and materials science. The compound's molecular formula is C12H10FNO2S, and it has a molecular weight of approximately 251.27 g/mol.
This compound can be synthesized through various chemical methods, often involving the reaction of aniline derivatives with sulfonyl chlorides. The presence of the fluorine atom enhances the compound's reactivity and stability, making it a subject of interest in synthetic organic chemistry.
3-(2-Fluorobenzenesulfonyl)aniline is classified as:
The synthesis of 3-(2-Fluorobenzenesulfonyl)aniline typically involves the following general steps:
The molecular structure of 3-(2-Fluorobenzenesulfonyl)aniline can be represented as follows:
C1=CC=C(C=C1)S(=O)(=O)N2C=CC=C(C=C2)F
XGQBGZQKZPZLPL-UHFFFAOYSA-N
3-(2-Fluorobenzenesulfonyl)aniline can undergo several types of chemical reactions:
The mechanism of action for 3-(2-Fluorobenzenesulfonyl)aniline primarily involves its interaction with biological targets such as enzymes or receptors:
3-(2-Fluorobenzenesulfonyl)aniline has several scientific uses:
CAS No.: 10248-74-5
CAS No.: 142-10-9
CAS No.: 472-51-5
CAS No.:
CAS No.: 68750-24-3
CAS No.: 51749-36-1